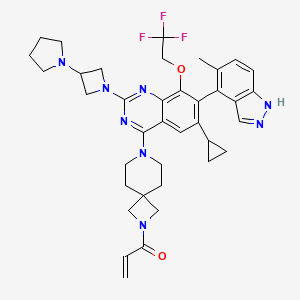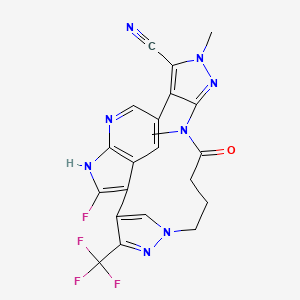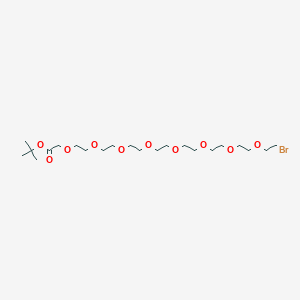![molecular formula C48H47N4O10P B12424108 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid is a complex organic molecule characterized by multiple phenyl and naphthyl groups, as well as a phosphonooxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the naphthalen-2-ylacetyl group: This step involves the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Peptide bond formation: The naphthalen-2-ylacetyl group is then coupled with phenylalanine derivatives using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Sequential addition of phenylalanine units: This step involves the iterative coupling of phenylalanine derivatives to build the peptide chain, ensuring the correct stereochemistry at each step.
Introduction of the phosphonooxyphenyl group: The final step involves the phosphorylation of the phenyl group using reagents like phosphorus oxychloride (POCl3) and subsequent hydrolysis to yield the phosphonooxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques could streamline the process, allowing for the efficient assembly of the peptide chain on a solid support.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study protein-ligand interactions due to its peptide-like structure. It can serve as a model compound for understanding the binding affinities and specificities of various enzymes and receptors.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structural complexity and functional groups may allow it to interact with multiple biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide-like structure allows it to mimic natural substrates or inhibitors, potentially modulating the activity of target proteins. The phosphonooxyphenyl group may play a role in binding to phosphate-binding sites, enhancing the compound’s affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- **(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- **(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The presence of the phosphonooxyphenyl group distinguishes this compound from its analogs, providing unique binding properties and potential biological activities. This functional group may enhance the compound’s solubility, stability, and interaction with phosphate-binding sites, making it a valuable tool in biochemical and medicinal research.
特性
分子式 |
C48H47N4O10P |
|---|---|
分子量 |
870.9 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H47N4O10P/c53-44(31-36-20-23-37-18-10-11-19-38(37)26-36)49-40(27-32-12-4-1-5-13-32)45(54)50-41(28-33-14-6-2-7-15-33)46(55)51-42(29-34-16-8-3-9-17-34)47(56)52-43(48(57)58)30-35-21-24-39(25-22-35)62-63(59,60)61/h1-26,40-43H,27-31H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)(H,57,58)(H2,59,60,61)/t40-,41-,42-,43-/m1/s1 |
InChIキー |
VSVONENCEIBGNL-MRWFHJSOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


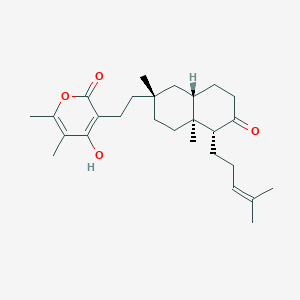
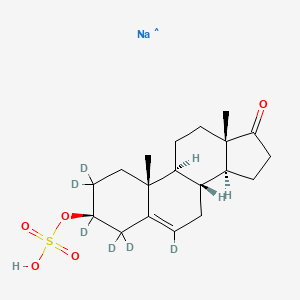
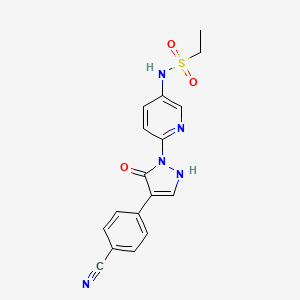

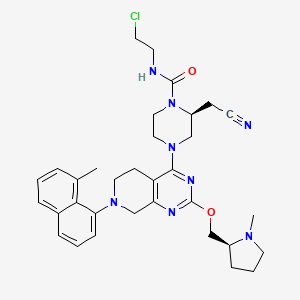
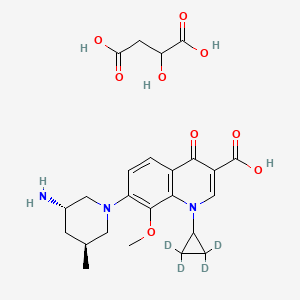
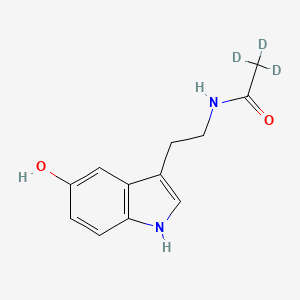
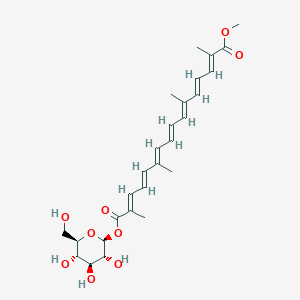
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
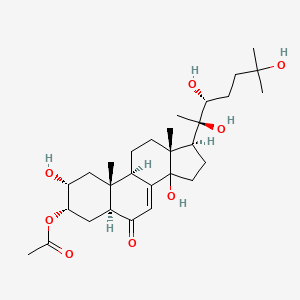
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
